3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile
Description
This compound features a benzo[f]chromen-3-one core fused with a benzene ring and a chromene system (oxygen-containing heterocycle). A methylamino linker connects the 3-oxo group of the chromenone to a propanenitrile moiety. The nitrile group enhances polarity, while the aromatic system enables π-π interactions. Its molecular formula is inferred as C₁₉H₁₄N₂O₂, with a molecular weight of ~306 g/mol. Potential applications include chromatographic stationary phases (due to UV activity) or bioactive molecules targeting enzymes like kinases .
Properties
IUPAC Name |
3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(10-4-9-19)12-14-11-17(21)22-16-8-7-13-5-2-3-6-15(13)18(14)16/h2-3,5-8,11H,4,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZNIODYYIYWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327615 | |
| Record name | 3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848215-35-0 | |
| Record name | 3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-oxobenzo[f]chromene with methylamine and propanenitrile under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or ethers.
Scientific Research Applications
3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Propanenitrile Derivatives
Structural and Functional Differences
Table 1: Key Structural and Property Comparisons
Electronic and Reactivity Profiles
- Target Compound: The 3-oxo group on the chromenone acts as an electron-withdrawing group, polarizing the aromatic system. The nitrile enhances electrophilicity, making it susceptible to nucleophilic attack. The fused chromen system allows strong UV absorption (~300–350 nm), advantageous for detection in HPLC .
- (S)-14 : The trimethylsilyl ethynyl group introduces hydrophobicity, while the pyrimidoindole core provides rigidity. The nitrile contributes to polar interactions in chiral separations .
- 3-[(3-Methoxyphenyl)amino]propanenitrile: The methoxy group is electron-donating, reducing electrophilicity compared to the target compound. This derivative is less conjugated, limiting UV activity .
- 3-Oxo-3-(1-methylindolyl)propanenitrile : The indole’s electron-rich nature facilitates nucleophilic additions at the 3-oxo position, a reactivity shared with the target compound but modulated by the smaller indole system .
Biological Activity
3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chromene moiety, which is known for its diverse biological activities. The presence of the nitrile group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromene can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
| Study | Compound Tested | Bacterial Strain | MIC (µg/mL) | Result |
|---|---|---|---|---|
| Chromene Analogue | Staphylococcus aureus | 32 | Effective | |
| Related Compound | Escherichia coli | 64 | Moderate |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial survival.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways, including those related to apoptosis and inflammation.
- DNA Interaction : Some studies suggest that chromene derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of chromene derivatives, including our compound of interest. These derivatives were tested for their anticancer activity against multiple cell lines:
Case Study Overview
- Objective : To evaluate the anticancer activity of synthesized chromene derivatives.
- Methodology : Cell viability assays were performed using MTT assays on various cancer cell lines.
Results :
The study revealed that several derivatives significantly inhibited cell growth at concentrations as low as 10 µM, with certain compounds showing selectivity towards specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
